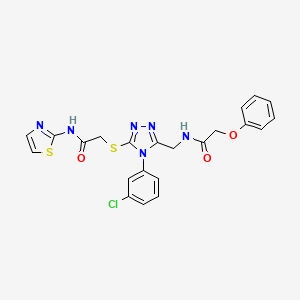

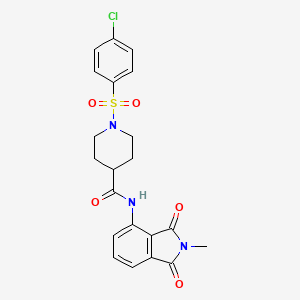

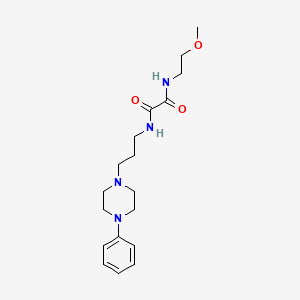

![molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7](/img/structure/B2811898.png)

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is a derivative of the benzo[de]isoquinoline-1,3-dione system . These compounds have been synthesized for use in chemosensor systems . They are known to exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system . The specific structure of “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemosensor Systems

The compound’s derivatives containing an amino group have been synthesized and explored as chemosensors. These systems exhibit high selectivity in detecting anions. By functionalizing the free amino groups, researchers have obtained imines, amines, thioureas, and hydrazones. These compounds could find applications in environmental monitoring, medical diagnostics, and chemical analysis .

Photoinitiating Systems

Certain derivatives of this compound, such as 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs), have been incorporated into photoinitiating systems. When combined with other components like iodonium salts, N-vinylcarbazole, or tris(trichloromethyl)-1,3,5-triazine, they play a role in initiating polymerization reactions. These systems are relevant in photopolymerization processes .

Asymmetric Azaacenes

Novel asymmetric azaacenes, condensed with benzo[de]isoquinoline-1,3-dione, have been designed and synthesized. These compounds exhibit different end groups (e.g., 1,2,5-thiadiazole, acenaphthylene, phenanthrene). Their unique structures make them interesting candidates for optoelectronic materials, organic semiconductors, and light-emitting devices .

Fluorescent Sensors

Compounds containing a free amino group, like those derived from benzo[de]isoquinoline-1,3-dione, have been investigated as fluorescent sensors. These systems can selectively detect various cations (e.g., H+, Zn2+, Cd2+, Hg2+). The photoinduced electron transfer (PET) effect plays a crucial role in their sensing mechanism. Researchers continue to explore variations in the fluorophore structure to enhance their properties .

Synthetic Methods

Researchers have explored synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds. These efforts aim to find simple, mild, green, and efficient routes. Acryloyl benzamides have been used as key substrates in diverse synthetic approaches. These methods contribute to the development of sustainable and practical synthetic routes for this class of compounds .

Wirkmechanismus

Target of Action

Similar compounds have been used as chemosensors, indicating potential interactions with various ions .

Mode of Action

Related compounds have been reported to exhibit chemosensor properties through mechanisms such as the pet (photoinduced electron transfer) effect . This suggests that “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” might interact with its targets in a similar manner.

Result of Action

Related compounds have been used as chemosensors, suggesting that this compound might also be capable of detecting or measuring the presence of certain ions .

Eigenschaften

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSRCWMFGPJYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

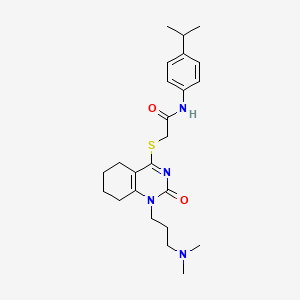

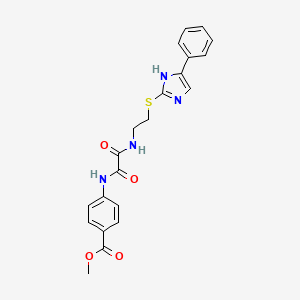

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)

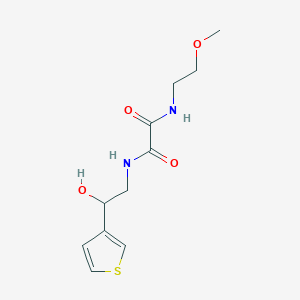

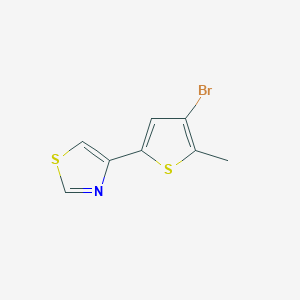

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

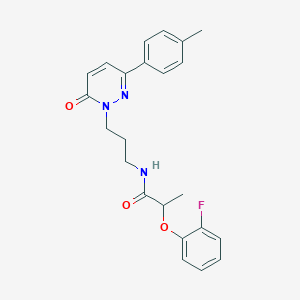

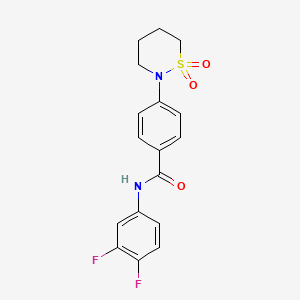

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)